Tggap
説明
Tggap refers to the glass transition temperature (Tg) measured via mechanical relaxation methods such as dynamic mechanical thermal analysis (DMTA), which detects changes in material stiffness under compression . It is a critical parameter for understanding the stability of amorphous materials, particularly in food science and polymer chemistry. The glass transition marks the shift from a brittle, glassy state to a flexible, rubbery state, influenced by moisture content and temperature. Tggap is distinct from other Tg measurement methods, such as the Tgloss factor (derived from dielectric relaxation), which may yield different values due to variations in molecular mobility detection .
Tggap is pivotal in predicting biochemical stability. For instance, in pea protein and bean cotyledon systems, Tggap defines the critical storage temperature (Tc) below which enzymatic reactions (e.g., phytic acid hydrolysis) are suppressed . Its measurement is essential for optimizing storage conditions and material design in industries ranging from food preservation to pharmaceuticals.
特性
CAS番号 |
76995-91-0 |
|---|---|
分子式 |
C34H41N7O8 |
分子量 |
675.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-[4-[(2-hydroxyphenyl)diazenyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H41N7O8/c1-20(2)15-28(34(48)49)39-33(47)27(17-22-7-11-23(12-8-22)40-41-26-5-3-4-6-29(26)43)38-31(45)19-36-30(44)18-37-32(46)25(35)16-21-9-13-24(42)14-10-21/h3-14,20,25,27-28,42-43H,15-19,35H2,1-2H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,48,49)/t25-,27-,28-/m0/s1 |
InChIキー |
CXJOOHVWCLLZBK-MYKRZTLLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
類似化合物との比較
Research Findings and Stability Implications
Moisture-Driven Tggap Changes
Stability Diagrams
- Model Systems (Fig. 6 ): Pea protein’s Tggap predicts a glassy state at 12% moisture, but phytic acid hydrolysis persists, challenging classical glass transition theory .
- Real Systems (Fig. 7 ): Bean cotyledon’s Tc (40°C) exceeds Tggap by 20°C, aligning with seed aging kinetics, suggesting Tggap alone is insufficient for stability modeling .
Methodological Considerations
Tggap’s dependency on DMTA introduces variability compared to calorimetric methods (e.g., DSC):
Industrial and Research Implications
- Food Science : Prioritize Tggap measurements for dry storage design but supplement with Tc data to account for enzymatic activity .
- Material Engineering : Blend pea protein with citrus pectin to enhance moisture resistance in biodegradable films .
Tables and Figures
Table 1. Gordon-Taylor Parameters for Tggap Calculation
| Material | Tgs (°C) | k | R² |
|---|---|---|---|
| Pea Protein | 165 | 4.2 | 0.97 |
| Bean Cotyledon | 142 | 5.8 | 0.95 |
Figure 1. Stability diagram of pea protein showing Tggap (●) and Tgloss factor (▲) .
Conclusion Tggap provides critical insights into material stability but requires contextual interpretation with structural and functional analogs. Future research should integrate multi-method Tg analysis and expand comparisons to synthetic polymers for cross-industry applications.
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